molecular formula C19H32N2 B5300416 N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)-1,3-propanediamine CAS No. 415968-94-4

N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)-1,3-propanediamine

Cat. No. B5300416
CAS RN: 415968-94-4
M. Wt: 288.5 g/mol
InChI Key: OPXUHLULWUQJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)-1,3-propanediamine, also known as 'Tetramethylcyclohexylpropylamine' (TCP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCP is a novel psychoactive substance that belongs to the class of arylcyclohexylamines, which are known to have dissociative effects on the central nervous system. TCP has been found to have potential therapeutic applications in the treatment of depression and anxiety disorders, as well as in the management of chronic pain.

Mechanism of Action

TCP acts by binding to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, TCP disrupts the normal functioning of the central nervous system, resulting in dissociative effects. The exact mechanism of action of TCP is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission.
Biochemical and Physiological Effects:
TCP has a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. TCP has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

TCP has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, its potential for abuse and its dissociative effects make it difficult to use in human studies. Additionally, TCP has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several potential future directions for research on TCP. One area of interest is the development of new analogs of TCP that may have improved therapeutic properties. Another area of research is the investigation of the long-term effects of TCP on the central nervous system, particularly in relation to its potential for neuroprotection. Finally, there is a need for further research into the safety and efficacy of TCP in human studies, particularly in relation to its potential for abuse.

Synthesis Methods

TCP can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine, followed by reduction with sodium borohydride. The resulting product is further reacted with 4-chlorobenzyl chloride to yield TCP. The synthesis of TCP is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

TCP has been the focus of numerous scientific studies, including investigations into its potential therapeutic applications. Research has shown that TCP has antidepressant and anxiolytic effects, and may be useful in the treatment of chronic pain. TCP has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2/c1-19(2,15-21(3)4)14-20-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18,20H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXUHLULWUQJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCC(CC1)C2=CC=CC=C2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173080
Record name N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415968-94-4
Record name N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415968-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.